2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol
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Description
The compound “2-methoxy-4-[3-(1-piperidinyl)-1-propyn-1-yl]phenol” is a phenolic compound with a piperidine ring and a propynyl group attached. Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. Piperidine is a widely used building block in the synthesis of organic compounds, and propynyl groups are often involved in click chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenolic -OH group, the piperidine ring, and the propynyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a phenolic compound, “this compound” would likely undergo reactions typical of phenols, such as E1 and E2 elimination reactions, and possibly electrophilic aromatic substitution. The piperidine ring could potentially undergo reactions at the nitrogen, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenolic -OH group could result in hydrogen bonding, affecting the compound’s solubility and boiling point. The piperidine ring could confer basicity to the molecule .Future Directions
Properties
IUPAC Name |
2-methoxy-4-(3-piperidin-1-ylprop-1-ynyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15-12-13(7-8-14(15)17)6-5-11-16-9-3-2-4-10-16/h7-8,12,17H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHSKPHUKXOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#CCN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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